3-[(3,4-Difluorophenyl)methyl]azetidine
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Overview
Description
3-[(3,4-Difluorophenyl)methyl]azetidine is a useful research compound. Its molecular formula is C10H11F2N and its molecular weight is 183.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methods and Chemical Reactions
Azetidines as Drug Discovery Motifs : Azetidines are identified as valuable motifs for accessing underexplored chemical space in drug discovery. Studies have shown that 3,3-diarylazetidines can be prepared from N-Cbz azetidinols in a calcium(II)-catalyzed Friedel-Crafts alkylation, indicating their potential for derivatization into drug-like compounds through modifications at the azetidine nitrogen and the aromatic groups (Denis et al., 2018).
Modular Synthesis of Azetidines : A new method for the modular construction of azetidines exploits the high ring strain associated with azabicyclo[1.1.0]butane, indicating the potential for creating azetidinyl boronic esters that can be further functionalized. This method demonstrates the utility of azetidines in the synthesis of pharmaceuticals, including cobimetinib (Fawcett et al., 2019).
Synthetic Facets of Azetidines : Azetidines are highlighted for their significance in synthetic chemistry, with applications ranging from amino acid surrogates to their role in catalytic processes and as candidates for ring-opening and expansion reactions. This underscores their versatility as heterocyclic synthons in the development of new synthetic methods (Mehra et al., 2017).
Applications in Medicinal Chemistry
- Azetidines in Medicinal Chemistry : Azetidines are identified as important motifs in medicinal chemistry, with a focus on their use as building blocks for more complex structures and as active parts of compounds oriented towards medicinal chemistry. This includes fluorinated aziridines, azetidines, and pyrrolidines, highlighting their potential as intermediates in the synthesis of biologically active compounds (Meyer, 2016).
Safety and Hazards
Properties
IUPAC Name |
3-[(3,4-difluorophenyl)methyl]azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-9-2-1-7(4-10(9)12)3-8-5-13-6-8/h1-2,4,8,13H,3,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSXSTMGXCZNMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588385 |
Source
|
Record name | 3-[(3,4-Difluorophenyl)methyl]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937609-49-9 |
Source
|
Record name | 3-[(3,4-Difluorophenyl)methyl]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.